molecular formula C6H5BrO3 B040367 Methyl 5-bromofuran-2-carboxylate CAS No. 2527-99-3

Methyl 5-bromofuran-2-carboxylate

Cat. No. B040367
Key on ui cas rn: 2527-99-3
M. Wt: 205.01 g/mol
InChI Key: FBPIDMAELBIRLE-UHFFFAOYSA-N
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Patent
US05693611

Procedure details

To a slurry of 15.00 g (0.0785 mol) of 5-bromofuranoic acid in 500 ml of methylene chloride, was added 12.73 g (0.0785 mol) of N,N-carbonyldiimidazole. After reacting at room temperature overnight, 6.4 ml (0.157 mol) of methanol was added and the resultant mixture was stirred for approximately one hour and then washed sequentially with a 0.5M sodium hydroxide solution (twice) and a 1M hydrochloric acid solution. The organic portion was dried over sodium sulfate, filtered and then concentrated in vacuo to provide a residue. This residue was slurried in pentane to provide a white solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.73 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.[CH:10]1N=CN(C(N2C=NC=C2)=O)C=1.CO>C(Cl)Cl.CCCCC>[Br:1][C:2]1[O:6][C:5]([C:7]([O:9][CH3:10])=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Name
Quantity
12.73 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
CO
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with a 0.5M sodium hydroxide solution (twice) and a 1M hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a residue
CUSTOM
Type
CUSTOM
Details
to provide a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=C(O1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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